molecular formula C5H12ClN2P B14654378 1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- CAS No. 40201-85-2

1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl-

Cat. No.: B14654378
CAS No.: 40201-85-2
M. Wt: 166.59 g/mol
InChI Key: KLECVVLUBXHULD-UHFFFAOYSA-N
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Description

1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- is a heterocyclic compound containing phosphorus and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a phosphorus trichloride derivative with a diamine compound, followed by cyclization to form the diazaphosphorine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phosphorus atom .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as nucleophiles and electrophiles. The phosphorus atom plays a crucial role in these interactions, facilitating various chemical transformations .

Properties

CAS No.

40201-85-2

Molecular Formula

C5H12ClN2P

Molecular Weight

166.59 g/mol

IUPAC Name

2-chloro-1,3-dimethyl-1,3,2-diazaphosphinane

InChI

InChI=1S/C5H12ClN2P/c1-7-4-3-5-8(2)9(7)6/h3-5H2,1-2H3

InChI Key

KLECVVLUBXHULD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(P1Cl)C

Origin of Product

United States

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